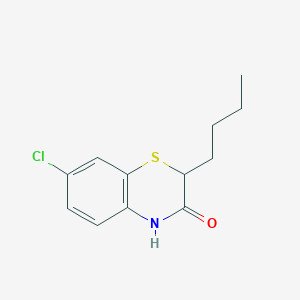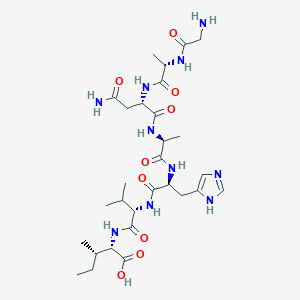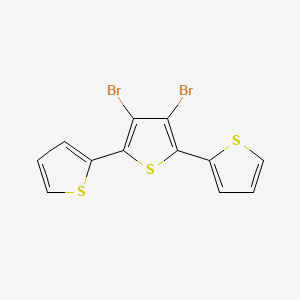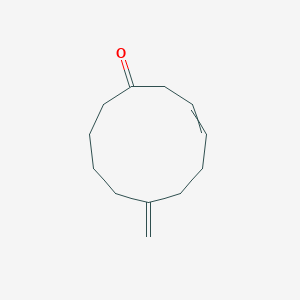
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method might involve the cyclization of a substituted aniline with a suitable thiocarbonyl compound. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized processes to ensure high efficiency and cost-effectiveness. This might include continuous flow reactions, the use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could result in various functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one exerts its effects can vary depending on its application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-Butyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazine derivatives:
2-Methyl-7-chloro-2H-1,4-benzothiazin-3(4H)-one: Similar structure but with a methyl group instead of a butyl group.
2-Butyl-6-chloro-2H-1,4-benzothiazin-3(4H)-one: Chlorine atom at a different position.
2-Butyl-7-bromo-2H-1,4-benzothiazin-3(4H)-one: Bromine atom instead of chlorine.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
CAS No. |
922504-05-0 |
|---|---|
Molecular Formula |
C12H14ClNOS |
Molecular Weight |
255.76 g/mol |
IUPAC Name |
2-butyl-7-chloro-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C12H14ClNOS/c1-2-3-4-10-12(15)14-9-6-5-8(13)7-11(9)16-10/h5-7,10H,2-4H2,1H3,(H,14,15) |
InChI Key |
XSODOCBOLCGUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)NC2=C(S1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole](/img/structure/B14184158.png)
![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)





![4,7-Bis{5-[3-(benzyloxy)phenyl]thiophen-2-yl}-2,1,3-benzothiadiazole](/img/structure/B14184203.png)
![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)


![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
![5-Phenyl-1-(propan-2-yl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14184222.png)
![4H-1,2,4-Triazol-4-amine, N-[(2,6-dichlorophenyl)methyl]-3,5-diphenyl-](/img/structure/B14184228.png)
